molecular formula C10H7NO2S B12871991 8-Mercaptoquinoline-5-carboxylic acid CAS No. 732219-03-3

8-Mercaptoquinoline-5-carboxylic acid

Cat. No.: B12871991
CAS No.: 732219-03-3
M. Wt: 205.23 g/mol
InChI Key: KAFIIQGRTVVGDC-UHFFFAOYSA-N
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Description

8-Mercaptoquinoline-5-carboxylic acid is an organosulfur compound with the molecular formula C10H7NO2S. It is a derivative of quinoline, substituted at the 8-position with a thiol group and at the 5-position with a carboxylic acid group. This compound is known for its chelating properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 8-Mercaptoquinoline-5-carboxylic acid involves the reaction of quinoline with chlorosulfuric acid to form quinoline-8-sulfonyl chloride. This intermediate is then reacted with triphenylphosphine in toluene to yield 8-Mercaptoquinoline . Another method involves the use of thiourea and 8-aminoquinoline, where the 8-aminoquinoline is first converted into its diazo salt, which then reacts with a mercaptan forming reagent like thiourea .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

8-Mercaptoquinoline-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Disulfides.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Mechanism of Action

The mechanism of action of 8-Mercaptoquinoline-5-carboxylic acid primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloproteins and enzymes by binding to their active sites. The compound’s thiol group plays a crucial role in forming strong bonds with metal ions, thereby affecting their biological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a thiol group and a carboxylic acid group, which enhances its chelating ability and provides additional functional versatility compared to its analogs.

Properties

CAS No.

732219-03-3

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

8-sulfanylquinoline-5-carboxylic acid

InChI

InChI=1S/C10H7NO2S/c12-10(13)7-3-4-8(14)9-6(7)2-1-5-11-9/h1-5,14H,(H,12,13)

InChI Key

KAFIIQGRTVVGDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S)C(=O)O

Origin of Product

United States

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